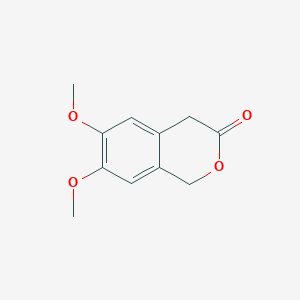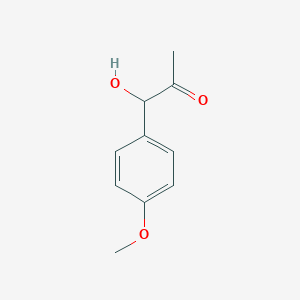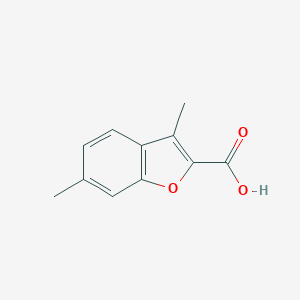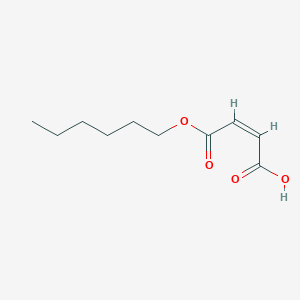
Monohexyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohexyl maleate is a chemical compound that belongs to the family of maleic acid esters. It is commonly used in scientific research for its ability to modify the surface properties of materials. Monohexyl maleate is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of monohexyl maleate is not well understood. However, it is believed that the compound interacts with the surface of materials, altering their surface properties. This interaction can be attributed to the polar nature of the maleic acid moiety and the non-polar nature of the hexyl group.
Effets Biochimiques Et Physiologiques
Monohexyl maleate has been shown to have low toxicity and is not considered a significant health hazard. However, it is important to note that the compound has not been extensively studied for its biochemical and physiological effects. Therefore, caution should be exercised when working with the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using monohexyl maleate in lab experiments is its ability to modify the surface properties of materials. This property allows researchers to tailor the properties of materials to suit their specific needs. However, one limitation of using monohexyl maleate is that it may not be suitable for all materials. Additionally, the synthesis of the compound can be time-consuming and costly.
Orientations Futures
There are several future directions for research on monohexyl maleate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is potential for the use of monohexyl maleate in a variety of applications, such as in the development of new coatings and adhesives.
Conclusion:
In conclusion, monohexyl maleate is a useful compound in scientific research due to its ability to modify the surface properties of materials. It is synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. While there is still much to be learned about the compound, its potential for use in a variety of applications makes it an important area of research.
Méthodes De Synthèse
The synthesis of monohexyl maleate can be achieved through a variety of methods. One common method involves the reaction of maleic anhydride with hexanol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through a series of steps, including distillation and recrystallization.
Applications De Recherche Scientifique
Monohexyl maleate has a wide range of applications in scientific research. One of the most common uses is as a surface modifier for materials. It can be used to modify the surface properties of polymers, metals, and ceramics, making them more hydrophobic or hydrophilic. This property makes monohexyl maleate useful in a variety of applications, such as in the development of coatings, adhesives, and composites.
Propriétés
Numéro CAS |
15420-81-2 |
|---|---|
Nom du produit |
Monohexyl maleate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(Z)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6- |
Clé InChI |
RNERBJNDXXEXTK-SREVYHEPSA-N |
SMILES isomérique |
CCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCOC(=O)C=CC(=O)O |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)O |
Autres numéros CAS |
15420-81-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



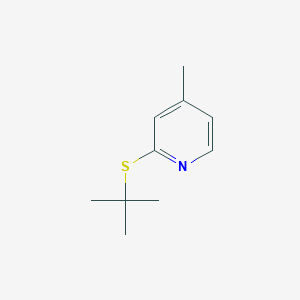
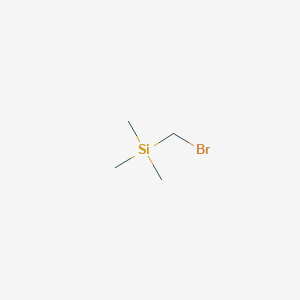
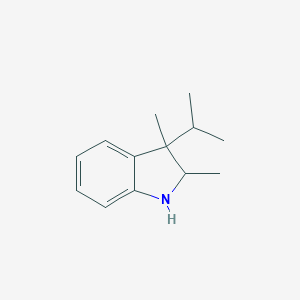
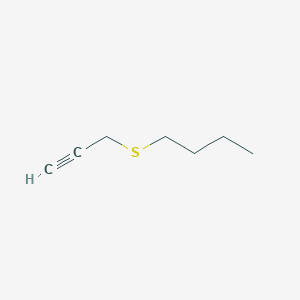

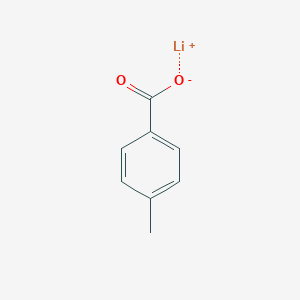
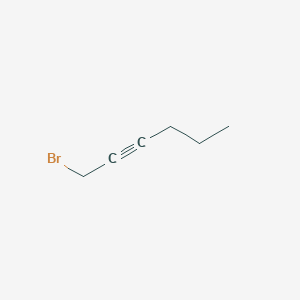
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
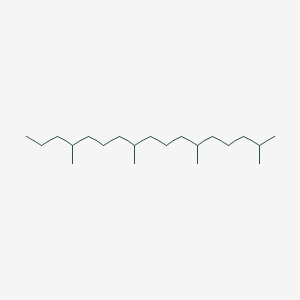
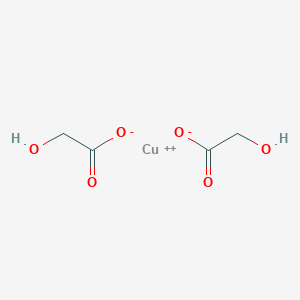
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
